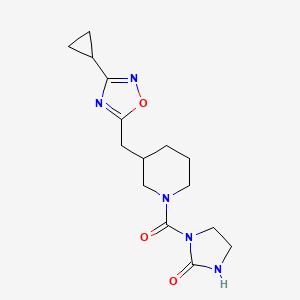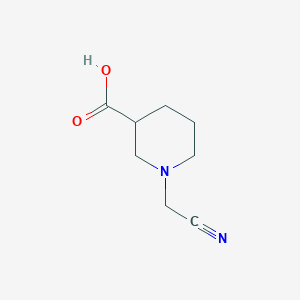
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, commonly known as FPA-124, is a small molecule drug that has been identified as a potential therapeutic agent for a variety of neurological disorders. This molecule has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis Methods and Catalytic Reactions
- A study conducted by Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds like N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation, highlighting an efficient and clean methodology in chemical synthesis (Mokhtary & Torabi, 2017).
Molecular Structure and Binding Properties
- Research by Berardi et al. (2005) explored the binding affinities and selectivities of various methylpiperidine derivatives, including compounds similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, at sigma receptors. This study provides insights into the molecular interactions and potential applications in PET experiments and tumor research (Berardi et al., 2005).
Chemical Synthesis and Reactivity
- Yang Jing (2010) reported the design and synthesis of novel acetamide derivatives, which could be structurally related to the target compound. This research contributes to the understanding of the synthetic routes and reactivity of such compounds (Yang Jing, 2010).
- Gutnov, Abaev, and Demidov (2019) discussed a Betti reaction involving acetamide, leading to the formation of unique compounds. This study provides valuable information on the reactivity and possible transformations of acetamide derivatives (Gutnov, Abaev, & Demidov, 2019).
Photoreactivity and Molecular Properties
- Aleksandrov and El’chaninov (2017) focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, which are closely related to the molecular structure of the target compound. Their findings contribute to the understanding of the photoreactivity and electrophilic substitution reactions of similar compounds (Aleksandrov & El’chaninov, 2017).
Tautomeric Properties and Spectroscopy
- Deneva et al. (2013) investigated the tautomeric properties of compounds including 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, which have structural similarities to the target compound. Their research using spectroscopy and crystallographic analysis provides insights into the tautomeric shifts and molecular properties (Deneva et al., 2013).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(14-19-6-3-5-18-4-1-2-7-21(18)19)24-15-17-8-11-25(12-9-17)23(27)20-10-13-28-16-20/h1-7,10,13,16-17H,8-9,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGEHOPMMBULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)




![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)


![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2887655.png)